Comprehensive Physicochemical Profiling of 4-Bromo-N-tert-butyl-3-methylbenzamide: A Technical Guide for Drug Development
Comprehensive Physicochemical Profiling of 4-Bromo-N-tert-butyl-3-methylbenzamide: A Technical Guide for Drug Development
Executive Summary
4-Bromo-N-tert-butyl-3-methylbenzamide (CAS: 149105-17-9) is a highly functionalized aromatic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Characterized by its unique steric and electronic environment, this compound serves as a critical intermediate, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and the rigorous analytical workflows required for its characterization in pharmaceutical development.
Molecular Architecture and Fundamental Properties
The molecular architecture of 4-Bromo-N-tert-butyl-3-methylbenzamide (Molecular Formula: C₁₂H₁₆BrNO) is defined by a central benzene ring substituted with three distinct functional groups[1]:
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Bromine Atom (C4): Provides a heavy-atom effect and serves as a highly reactive electrophilic site for transition-metal-catalyzed couplings.
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Methyl Group (C3): Imparts a mild electron-donating inductive effect (+I), subtly modulating the electron density of the aromatic ring and the reactivity of the adjacent C-Br bond.
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N-tert-butylamide Group (C1): Introduces significant steric bulk. The bulky tert-butyl group restricts the rotation of the amide bond, influencing the compound's crystal packing and increasing its overall lipophilicity.
Commercially available forms typically exhibit a purity of ≥98% and are recommended to be stored sealed in dry conditions at 2-8°C to maintain structural integrity[2].
Table 1: Quantitative Physicochemical Data Matrix
| Property | Value / Descriptor | Source / Methodology |
| CAS Registry Number | 149105-17-9 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₆BrNO | ChemScene[2] |
| Molecular Weight | 270.17 g/mol | ChemScene[2] |
| Topological Polar Surface Area | 29.1 Ų | Calculated (Amide Core) |
| Hydrogen Bond Donors | 1 (N-H) | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (C=O) | Structural Analysis |
| Rotatable Bonds | 2 | Structural Analysis |
| Storage Conditions | Sealed, Dry, 2-8°C | ChemScene[2] |
Analytical Workflows & Physicochemical Profiling
To ensure the trustworthiness of data in downstream drug development, the physical properties of this benzamide must be empirically validated using self-calibrating analytical systems.
Analytical workflow for the physicochemical profiling of the benzamide derivative.
Thermal Profiling via Differential Scanning Calorimetry (DSC)
Causality for Method Selection: Amides frequently exhibit polymorphism due to complex intermolecular hydrogen bonding networks between the N-H and C=O groups. The bulky tert-butyl group in 4-Bromo-N-tert-butyl-3-methylbenzamide can disrupt optimal crystal packing, potentially leading to metastable polymorphs. DSC is chosen over standard capillary melting point apparatuses because it quantifies the enthalpy of fusion (ΔHf) and detects subtle solid-solid polymorphic transitions that visual methods miss.
Self-Validating Protocol:
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System Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using a high-purity Indium standard (Tm = 156.6°C, ΔHf = 28.71 J/g). Validation Check: If the Indium melt deviates by >0.1°C, recalibrate the cell resistance and capacitance before proceeding.
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Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the compound into an aluminum Tzero pan.
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Crimping: Seal the pan with a pin-holed lid. Reasoning: The pinhole allows for the release of any volatile impurities or trapped moisture, preventing pan deformation which would alter the thermal contact and heat transfer rate.
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Purge Gas: Equilibrate the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.
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Thermal Program: Heat the sample from 25°C to 250°C at a strictly controlled rate of 10°C/min.
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Data Analysis: Integrate the primary endothermic peak to determine the onset temperature (extrapolated melting point) and the area under the curve (enthalpy of fusion).
Lipophilicity Determination (Shake-Flask Method)
Causality for Method Selection: Computational LogP models often struggle with the steric shielding effects of the tert-butyl group adjacent to the amide. The shake-flask method, coupled with HPLC-UV, provides empirical validation of the compound's lipophilicity, which is critical for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) profile in early-stage drug discovery.
Self-Validating Protocol:
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Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water with each other by stirring vigorously for 24 hours, followed by phase separation. Reasoning: This prevents volume changes during the actual experiment due to mutual solubility.
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System Suitability Test (SST): Inject a known reference standard (e.g., Toluene) into the HPLC-UV system to verify column theoretical plates (>2000) and peak symmetry (0.8 - 1.2).
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Sample Dissolution: Dissolve 10 mg of 4-Bromo-N-tert-butyl-3-methylbenzamide in 10 mL of the pre-saturated 1-octanol phase.
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Partitioning: Transfer 5 mL of the octanol solution and 5 mL of the pre-saturated aqueous phase into a glass centrifuge tube.
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Equilibration: Agitate the tube on a mechanical shaker at 25°C ± 0.5°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
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Quantification: Carefully sample both phases using a glass syringe. Dilute the octanol phase (1:100) and inject both phases into the HPLC-UV system (λ = 254 nm).
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Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] /[Concentration in Water]).
Synthetic Utility and Cross-Coupling Dynamics
Beyond its physical properties, 4-Bromo-N-tert-butyl-3-methylbenzamide is classified as a premium organic building block[3]. The presence of the aryl bromide makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The ortho-methyl group provides a mild steric hindrance that can influence the regioselectivity and rate of oxidative addition of the palladium catalyst.
Mechanism of Suzuki-Miyaura cross-coupling utilizing the aryl bromide functionality.
